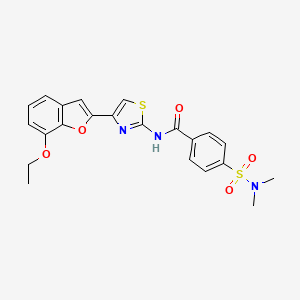![molecular formula C6H6N4O B2897045 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 78666-77-0](/img/structure/B2897045.png)
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Discovery and Therapeutic Applications
Discovery of PDE1 Inhibitors The research by Li et al. (2016) led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are associated with the treatment of cognitive impairment linked to various neurodegenerative and neuropsychiatric diseases. The study concluded with the identification of a promising clinical candidate, (6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214), which exhibited excellent efficacy in vivo and is currently in Phase I clinical development for treating cognitive deficits and other CNS and non-CNS disorders Li et al., 2016.
Multitargeted Receptor Tyrosine Kinase Inhibitors Frey et al. (2008) discovered that 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors are potent inhibitors of a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, like compound 34a, demonstrated efficacy in the estradiol-induced murine uterine edema (UE) model and showed potent inhibitory activity both enzymatically and cellularly Frey et al., 2008.
Hepatitis C Virus Inhibition A novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative was identified as a potent hepatitis C virus (HCV) inhibitor by Hwang et al. (2012). A series of 7-APPs was synthesized and evaluated for their inhibitory activity against HCV in different cell culture systems, highlighting the potential therapeutic application of these compounds in treating HCV Hwang et al., 2012.
Antiproliferative Activity and Src Phosphorylation Inhibition Schenone et al. (2004) synthesized new 4-aminopyrazolo[3,4-d]pyrimidines with various substituents that demonstrated antiproliferative activity toward A431 cells and inhibited Src phosphorylation. These compounds induced apoptotic cell death, with one compound being a better inhibitor of Src phosphorylation than the reference compound PP2 Schenone et al., 2004.
Chemical Synthesis and Mechanistic Studies
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Abdelriheem et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridine derivatives containing 1,2,3-triazole moiety. These compounds exhibited antitrypanosomal activity and added to the understanding of the chemical properties and potential applications of these compounds Abdelriheem et al., 2017.
One-Pot Acid-Promoted Synthesis Tseng et al. (2019) developed a convenient and efficient one-pot acid-promoted synthesis method for 6-aminopyrazolo[3,4-d]pyrimidines. This method involves key steps like deprotection, imination, heterocyclization, and aromatization, showcasing an advanced approach to synthesizing these compounds Tseng et al., 2019.
Synthesis from Difluoroboron Chelates Dorokhov et al. (2007) introduced a method for synthesizing derivatives of 6H-pyrazolo[1,5-c]pyrimidine-7-thione and 7-aminopyrazolo[1,5-c]pyrimidine from difluoroboron chelate complexes. This method adds to the chemical repertoire for synthesizing and modifying the chemical structure of these compounds Dorokhov et al., 2007.
Eigenschaften
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHVYNKPYOEURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
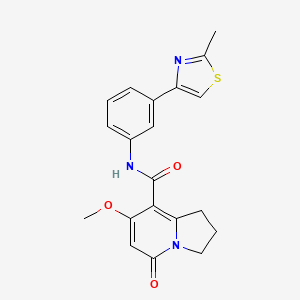
![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)
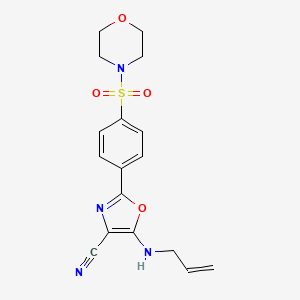
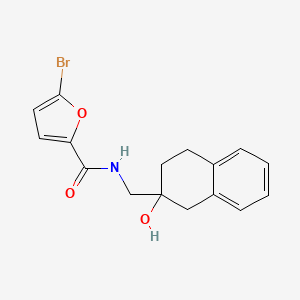
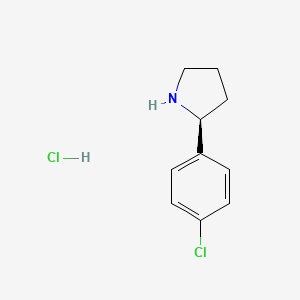
![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2896979.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)
